2,3,6-Trimethylphenol-D11

Overview

Description

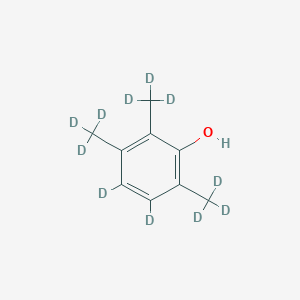

2,3,6-Trimethylphenol-D11 is a deuterium-labeled version of 2,3,6-Trimethylphenol . The unlabeled compound, 2,3,6-Trimethylphenol, is an organic compound with the formula (CH3)3C6H2OH . It is a precursor to vitamin E and is widely used among the several isomers of trimethylphenol .

Synthesis Analysis

2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid . A method for the synthesis of 2,3,6-trimethylphenol involves methylating meta-substituted phenolic materials under specific conditions of temperature and pressure in the presence of a new catalyst .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2,3,6-Trimethylphenol, but with deuterium (D) atoms replacing some or all of the hydrogen atoms . The molecular formula is C9HD11O .Chemical Reactions Analysis

One significant reaction involving 2,3,6-Trimethylphenol is its oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a significant intermediate product in the synthesis of vitamin E . This reaction is generally catalyzed by iron tetrasulfophthalocyanine and involves t-BuOOH as the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of 2,3,6-Trimethylphenol. The latter is a white solid with a melting point of 72 °C . The molecular weight of this compound is 147.26 g/mol .Scientific Research Applications

Oxidation Processes and Synthesis Applications

Oxidation to Trimethylbenzoquinone

The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone using Fenton's reagent under mild conditions has been explored, highlighting an effective and environmentally friendly approach with a selectivity of nearly 99.9% at 100% conversion. This process serves as a crucial step in the synthesis of various chemical compounds, including precursors to vitamin E (Li et al., 2009).

Biocatalysis for Clean Production

A novel biocatalyst based on immobilized peroxidase has been developed for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone, an intermediate in vitamin E synthesis. This approach emphasizes the significance of biocatalysis in achieving high yields and selectivity under mild conditions, reflecting a shift towards greener chemical processes (Grebennikova et al., 2020).

Photocatalytic Applications

Research has been conducted on the preparation of Cu–Zn ferrite photocatalysts for the oxidation of 2,3,6-trimethylphenol, aiming at green chemistry processes for the production of trimethylbenzoquinone. This study explores the environmental benefits and cost reduction in raw materials through the use of magnetic nano-catalysts (Liu et al., 2016).

Environmental and Kinetic Studies

Photochemical Reactivity in Freshwaters

The depletion of 2,4,6-trimethylphenol in Swiss freshwater samples under UV-A and visible light has been studied to understand the photochemical reactivity of freshwaters. This research provides insights into the environmental behavior of phenols and their transformation products (Canonica & Freiburghaus, 2001).

Kinetic Studies of Oxidation Reactions

Kinetic and mechanistic studies of 2,3,6-trimethylphenol oxidation by hydrogen peroxide in the presence of TiO2–SiO2 aerogel have been performed. These studies contribute to understanding the reaction pathways and the effect of heterogeneous catalysts on the oxidation process (Trukhan & Kholdeeva, 2003).

Mechanism of Action

Target of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It is known that the incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could alter the interaction of the compound with its targets and result in changes in its biological activity.

Pharmacokinetics

It is known that the deuteration of drug molecules can impact their pharmacokinetic profiles . This could potentially influence the bioavailability of 2,3,6-Trimethylphenol-D11.

Biochemical Analysis

Biochemical Properties

2,3,6-Trimethylphenol-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical processes. For instance, it is involved in the aerobic oxidation process, where it interacts with copper catalysts to produce intermediates like 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of certain cellular components, thereby impacting cell function. The compound’s interaction with cellular enzymes and proteins can lead to changes in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The deuterium labeling allows for precise tracking of the compound’s interactions and effects on gene expression. This labeling is particularly useful in studying the pharmacokinetics and metabolic profiles of drugs, as it provides detailed insights into the molecular mechanisms underlying these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the oxidation process, where it is converted into intermediates like 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone. These metabolic pathways are essential for understanding the compound’s impact on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for understanding the compound’s activity and function within cells. The precise tracking of the compound’s localization is facilitated by its deuterium labeling, which allows for detailed studies of its interactions and effects at the subcellular level .

properties

IUPAC Name |

3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)

![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)

![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)